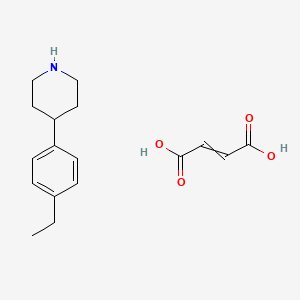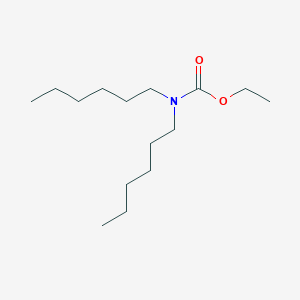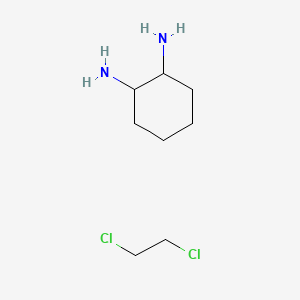
Cyclohexane-1,2-diamine;1,2-dichloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane-1,2-diamine and 1,2-dichloroethane are two distinct chemical compounds with unique properties and applications. Cyclohexane-1,2-diamine is an organic compound with the molecular formula C6H14N2, while 1,2-dichloroethane, also known as ethylene dichloride, has the molecular formula C2H4Cl2. Both compounds are used in various industrial and scientific applications.
准备方法
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine is typically synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . The hydrogenation process involves the addition of hydrogen gas in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions.
1,2-Dichloroethane
1,2-Dichloroethane is primarily produced through the iron (III) chloride-catalyzed reaction of ethylene and chlorine . Another method involves the copper (II) chloride-catalyzed oxychlorination of ethylene, which combines ethylene, hydrogen chloride, and oxygen to form 1,2-dichloroethane .
化学反应分析
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: It can be reduced to form cyclohexane-1,2-diol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
1,2-Dichloroethane
1,2-Dichloroethane undergoes several types of reactions, such as:
Hydrolysis: It can be hydrolyzed to form ethylene glycol and hydrochloric acid.
Dehydrochlorination: It can be dehydrochlorinated to form vinyl chloride, a key monomer in the production of polyvinyl chloride (PVC).
Substitution: It can undergo nucleophilic substitution reactions to form various substituted ethane derivatives.
科学研究应用
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of metal complexes.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and as a curing agent for epoxy resins.
1,2-Dichloroethane
1,2-Dichloroethane has several scientific research applications, including:
作用机制
Cyclohexane-1,2-diamine
The mechanism of action of cyclohexane-1,2-diamine involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biochemical processes.
1,2-Dichloroethane
1,2-Dichloroethane exerts its effects through its ability to undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to toxic effects such as DNA damage and carcinogenesis .
相似化合物的比较
Cyclohexane-1,2-diamine
Similar compounds to cyclohexane-1,2-diamine include:
Cyclohexane-1,3-diamine: Differing in the position of the amino groups.
Cyclohexane-1,4-diamine: Also differing in the position of the amino groups.
Cyclohexane-1,2-diamine is unique due to its specific spatial arrangement, which allows it to form distinct stereoisomers and exhibit unique chemical properties .
1,2-Dichloroethane
Similar compounds to 1,2-dichloroethane include:
1,1-Dichloroethane: Differing in the position of the chlorine atoms.
1,2-Dichloropropane: Differing in the carbon chain length.
1,2-Dichloroethane is unique due to its widespread use in the production of vinyl chloride and its significant industrial applications .
属性
CAS 编号 |
68214-17-5 |
|---|---|
分子式 |
C8H18Cl2N2 |
分子量 |
213.15 g/mol |
IUPAC 名称 |
cyclohexane-1,2-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C6H14N2.C2H4Cl2/c7-5-3-1-2-4-6(5)8;3-1-2-4/h5-6H,1-4,7-8H2;1-2H2 |
InChI 键 |
SIZJKSXCWOKBTH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)N)N.C(CCl)Cl |
相关CAS编号 |
68214-17-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


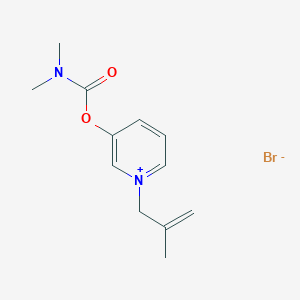
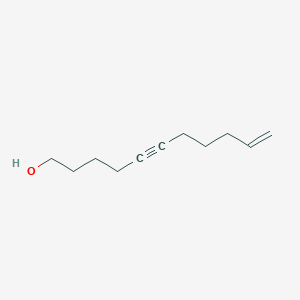
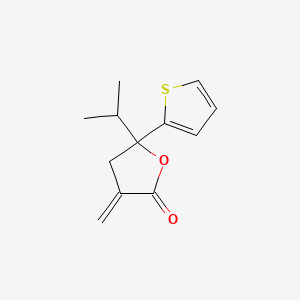
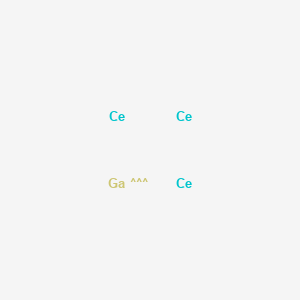
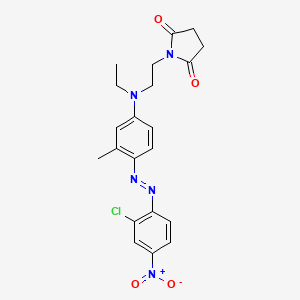
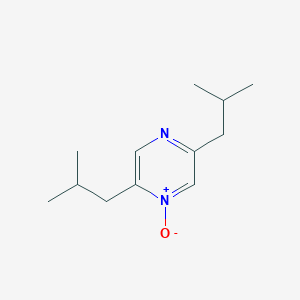
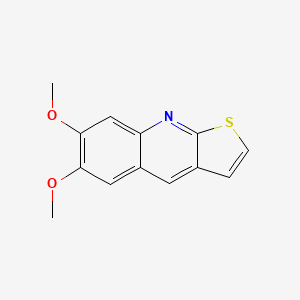
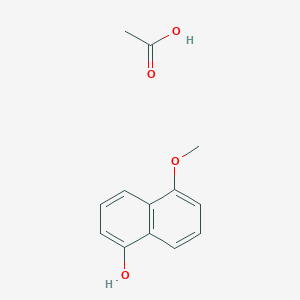
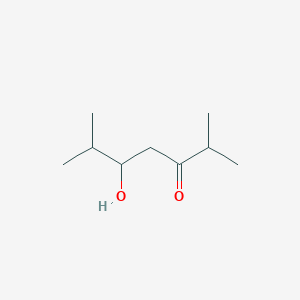
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
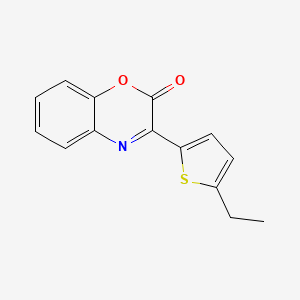
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
